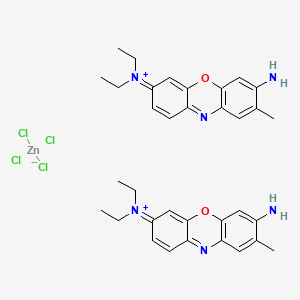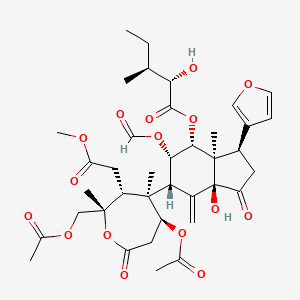
Brilliant Cresyl Blue ALD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brilliant Cresyl Blue ALD is a synthetic dye primarily used in biological staining. It is known for its application in the selection of oocytes and staining of reticulocytes. The compound is characterized by its deep blue color and is classified as an oxazine dye. Its chemical structure includes a 2-methyl modification on the phenoxazine core, which differentiates it from the historic Brilliant Cresyl Blue that contains an 8-methyl modification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Brilliant Cresyl Blue ALD involves the reaction of 3-amino-7-(diethylamino)-2-methylphenoxazin-5-ium with tetrachlorozincate. The reaction conditions typically require a controlled environment to ensure the correct formation of the dye. The process involves multiple steps, including the preparation of the phenoxazine core and subsequent modifications to introduce the desired functional groups .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The dye content is typically maintained at a minimum of 60% to meet quality standards .
Análisis De Reacciones Químicas
Types of Reactions: Brilliant Cresyl Blue ALD undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can convert the dye to a colorless compound, which is useful in certain biological applications.
Substitution: The dye can participate in substitution reactions, where functional groups on the phenoxazine core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include modified versions of the dye with altered functional groups, which can have different staining properties and applications .
Aplicaciones Científicas De Investigación
Brilliant Cresyl Blue ALD has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Primarily used for the selection of oocytes and staining of reticulocytes.
Industry: Utilized in the manufacturing of diagnostic kits and other biological staining products.
Mecanismo De Acción
The mechanism of action of Brilliant Cresyl Blue ALD involves its interaction with cellular components. In oocytes, the dye helps determine the activity of glucose-6-phosphate dehydrogenase. Oocytes with low levels of this enzyme exhibit blue coloration because the dye is not reduced to a colorless compound. In reticulocytes, the dye stains reticulin, allowing for the visualization of these cells under a microscope .
Comparación Con Compuestos Similares
Brilliant Cresyl Blue: Contains an 8-methyl modification on the phenoxazine core.
Brilliant Blue C: Another oxazine dye with similar staining properties.
Comparison: Brilliant Cresyl Blue ALD is unique due to its 2-methyl modification, which provides distinct staining characteristics compared to the 8-methyl modification in the historic Brilliant Cresyl Blue. Both compounds are used for similar biological staining applications, but the specific modifications can influence their staining efficiency and color properties .
Propiedades
Número CAS |
51716-96-2 |
|---|---|
Fórmula molecular |
C34H40Cl4N6O2Zn |
Peso molecular |
771.9 g/mol |
Nombre IUPAC |
zinc;(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C17H19N3O.4ClH.Zn/c2*1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;;/h2*6-10,18H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
OCKKUZVCJCWWHM-UHFFFAOYSA-L |
SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl |
SMILES canónico |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Sinónimos |
Brilliant Cresyl Blue cresyl blue |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)





![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)
![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)
![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)
![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)


